molecular formula C22H22N2O3S B12484093 1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine

1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine

Cat. No.: B12484093
M. Wt: 394.5 g/mol
InChI Key: ZFQSTYJKFQHSPL-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine is a complex organic compound that features a naphthalene ring, a phenylmethanesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine typically involves multiple steps. One common method starts with the preparation of naphthalene-1-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are also crucial due to the reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine is unique due to its combination of a naphthalene ring, phenylmethanesulfonyl group, and piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H22N2O3S/c25-22(21-12-6-10-19-9-4-5-11-20(19)21)23-13-15-24(16-14-23)28(26,27)17-18-7-2-1-3-8-18/h1-12H,13-17H2

InChI Key

ZFQSTYJKFQHSPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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